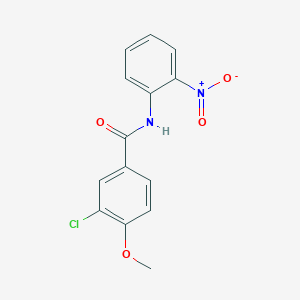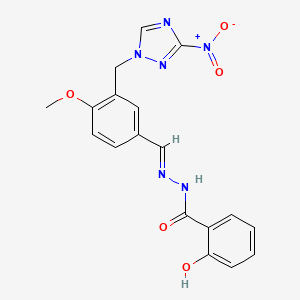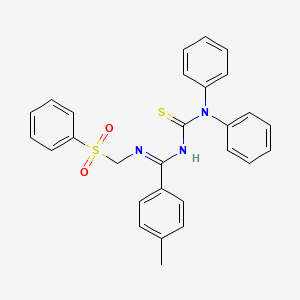
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its unique structural features, which include a chloro group, a methoxy group, and a nitrophenyl group.
Méthodes De Préparation
The synthesis of 3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: Conversion of the nitro group to an amine.
Acylation: Formation of the amide bond by reacting the amine with a suitable acyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide can be compared with other benzamide derivatives, such as:
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide: Similar in structure but with different substituents.
4-chloro-3-methoxy-2-methylpyridine: A related compound with a pyridine ring instead of a benzene ring.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C14H11ClN2O4 |
|---|---|
Poids moléculaire |
306.70 g/mol |
Nom IUPAC |
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(8-10(13)15)14(18)16-11-4-2-3-5-12(11)17(19)20/h2-8H,1H3,(H,16,18) |
Clé InChI |
VZCUJETYHGWQJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11681720.png)
![1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11681724.png)
![(5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681725.png)

![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanone](/img/structure/B11681733.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681734.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11681739.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11681748.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681754.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide](/img/structure/B11681762.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681766.png)
![N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11681768.png)
![(2E)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681775.png)
